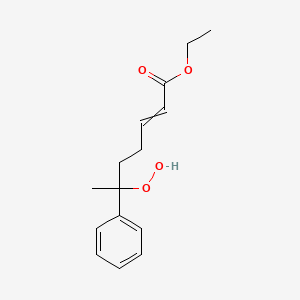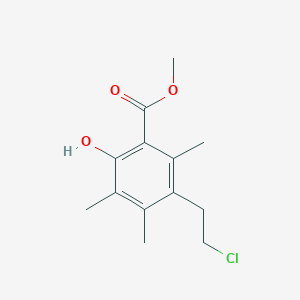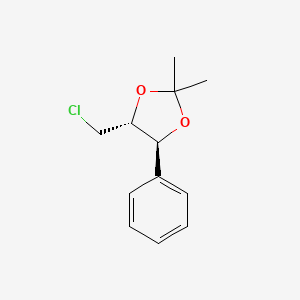
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propenoic acid moiety, a methyl group, and a methyldiphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-(methyldiphenylsilyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological molecules or materials. The methyldiphenylsilyl group provides stability and enhances the compound’s ability to form strong bonds with surfaces, making it useful in coatings and adhesives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 3-(methyldiphenylsilyl)propyl ester is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, adhesion, and resistance to chemical degradation, making it particularly valuable in industrial applications.
Propiedades
Número CAS |
521263-05-8 |
|---|---|
Fórmula molecular |
C20H24O2Si |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
3-[methyl(diphenyl)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H24O2Si/c1-17(2)20(21)22-15-10-16-23(3,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,1,10,15-16H2,2-3H3 |
Clave InChI |
IAYXZSLJAICHIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


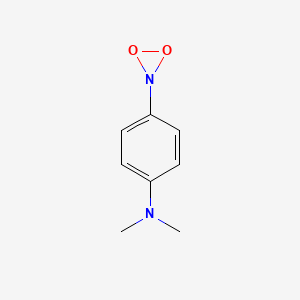

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

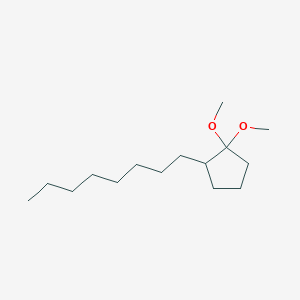
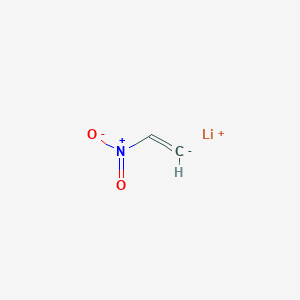
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)


